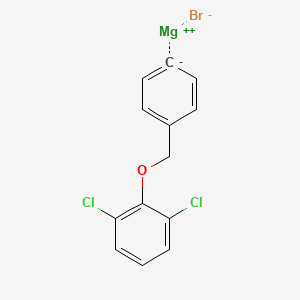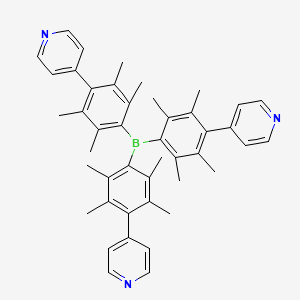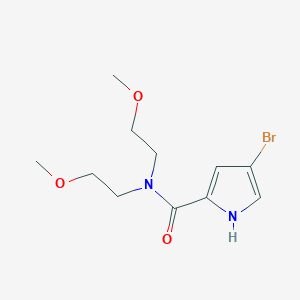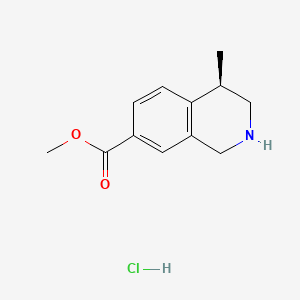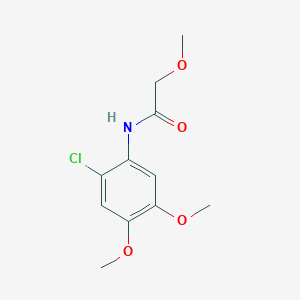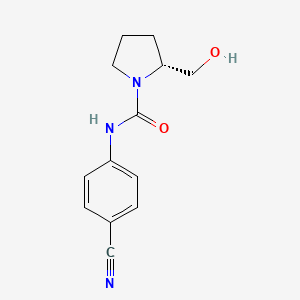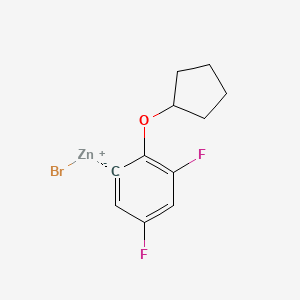
2-Cyclopentyloxy-3,5-difluorophenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-CYCLOPENTYLOXY-3,5-DIFLUOROPHENYLZINC BROMIDE, 0.50 M in THF, is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and versatility, making it a valuable reagent in the field of synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-CYCLOPENTYLOXY-3,5-DIFLUOROPHENYLZINC BROMIDE typically involves the reaction of 2-CYCLOPENTYLOXY-3,5-DIFLUOROBENZENE with a zinc bromide source in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The process involves the following steps:
- Dissolution of 2-CYCLOPENTYLOXY-3,5-DIFLUOROBENZENE in THF.
- Addition of zinc bromide to the solution.
- Stirring the reaction mixture at a controlled temperature until the reaction is complete.
- Purification of the product by filtration and concentration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-CYCLOPENTYLOXY-3,5-DIFLUOROPHENYLZINC BROMIDE undergoes various types of chemical reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
Coupling reactions: Participates in cross-coupling reactions, such as Negishi coupling, to form biaryl compounds.
Oxidation and reduction: Can be involved in redox reactions under specific conditions.
Common Reagents and Conditions
Electrophiles: Alkyl halides, aryl halides, and carbonyl compounds.
Catalysts: Palladium or nickel catalysts are commonly used in coupling reactions.
Solvents: THF, diethyl ether, and other aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. Common products include substituted aromatic compounds, biaryl compounds, and various functionalized organic molecules.
Applications De Recherche Scientifique
2-CYCLOPENTYLOXY-3,5-DIFLUOROPHENYLZINC BROMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 2-CYCLOPENTYLOXY-3,5-DIFLUOROPHENYLZINC BROMIDE involves its role as a nucleophile in chemical reactions. The compound donates electrons to electrophilic centers, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-CYCLOPENTYLOXY-3,5-DIFLUOROPHENYLMAGNESIUM BROMIDE: Another organometallic compound with similar reactivity but different metal center.
2-CYCLOPENTYLOXY-3,5-DIFLUOROPHENYLLITHIUM: A lithium-based reagent with higher reactivity but less stability.
3,5-DIFLUOROPHENYLZINC BROMIDE: Lacks the cyclopentyloxy group, resulting in different reactivity and applications.
Uniqueness
2-CYCLOPENTYLOXY-3,5-DIFLUOROPHENYLZINC BROMIDE is unique due to the presence of both the cyclopentyloxy and difluorophenyl groups, which confer specific reactivity and selectivity in chemical reactions. This makes it a valuable reagent for the synthesis of complex organic molecules.
Propriétés
Formule moléculaire |
C11H11BrF2OZn |
|---|---|
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-cyclopentyloxy-2,4-difluorobenzene-6-ide |
InChI |
InChI=1S/C11H11F2O.BrH.Zn/c12-8-5-6-11(10(13)7-8)14-9-3-1-2-4-9;;/h5,7,9H,1-4H2;1H;/q-1;;+2/p-1 |
Clé InChI |
XRLPDYXADFZONU-UHFFFAOYSA-M |
SMILES canonique |
C1CCC(C1)OC2=C(C=C(C=[C-]2)F)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



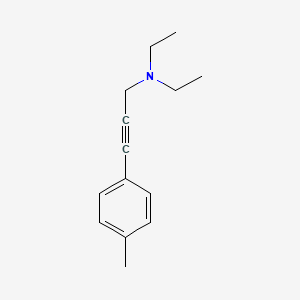
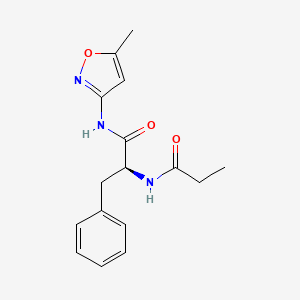
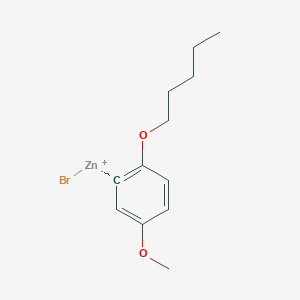
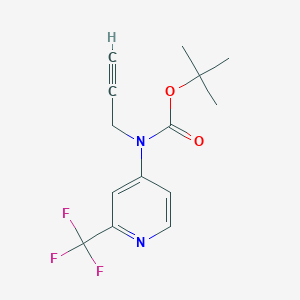
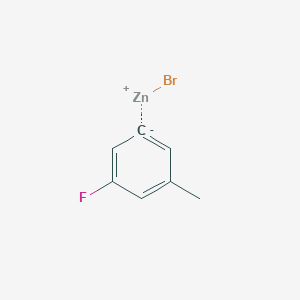
![2-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)acetic acid](/img/structure/B14893400.png)
![((3aR,6R,6aS)-2,5-Dibenzylhexahydro-2H-pyrrolo[3,4-d]isoxazol-6-yl)methanamine](/img/structure/B14893402.png)
